molecular formula C8H5NO B14237281 Azeto[1,2-a]furo[2,3-c]pyrrole CAS No. 225786-85-6

Azeto[1,2-a]furo[2,3-c]pyrrole

Cat. No.: B14237281
CAS No.: 225786-85-6
M. Wt: 131.13 g/mol
InChI Key: CVCPSBWJCXJKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azeto[1,2-a]furo[2,3-c]pyrrole is a heterocyclic compound with the molecular formula C8H5NO It is characterized by a fused ring system that includes an azetidine, furan, and pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azeto[1,2-a]furo[2,3-c]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 3-butynamines, glyoxylic acid, and anilines can be used in the presence of a dual catalytic system, which includes a gold complex and a chiral phosphoric acid . The reaction conditions are carefully controlled to ensure high yield and selectivity.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This involves optimizing reaction conditions, using cost-effective reagents, and ensuring the scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

Azeto[1,2-a]furo[2,3-c]pyrrole undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Azeto[1,2-a]furo[2,3-c]pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of Azeto[1,2-a]furo[2,3-c]pyrrole involves its interaction with molecular targets through non-covalent interactions. For example, in catalytic processes, it can interact with catalysts to lower the activation energy of reactions. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fused heterocycles such as:

  • Furo[2,3-b]pyrrole
  • Azeto[1,2-a]pyrrole
  • Furo[2,3-c]pyridine

Uniqueness

Azeto[1,2-a]furo[2,3-c]pyrrole is unique due to its specific ring fusion, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective .

Properties

CAS No.

225786-85-6

Molecular Formula

C8H5NO

Molecular Weight

131.13 g/mol

IUPAC Name

10-oxa-5-azatricyclo[5.3.0.02,5]deca-1,3,6,8-tetraene

InChI

InChI=1S/C8H5NO/c1-3-9-5-6-2-4-10-8(6)7(1)9/h1-5H

InChI Key

CVCPSBWJCXJKDF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C1=C3C(=C2)C=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.